molecular formula C10H18N2O3 B6894216 N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide

N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide

Cat. No.: B6894216
M. Wt: 214.26 g/mol
InChI Key: VHFWVCPTFWMKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[44]nonane-7-carboxamide is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the ethyl and methyl groups, as well as the carboxamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks. Biology: Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 1,4-Dioxa-7-azaspiro[4.4]nonane: A closely related compound without the ethyl and methyl groups.

  • N-ethyl-N-methyl-1,4-dioxa-8-azaspiro[4.5]decane: A structurally similar compound with a different ring size.

Uniqueness: N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-11(2)9(13)12-5-4-10(8-12)14-6-7-15-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFWVCPTFWMKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)N1CCC2(C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.